molecular formula C8HF15 B3126666 8H-Perfluorooct-1-ene CAS No. 336-01-6

8H-Perfluorooct-1-ene

Cat. No.: B3126666
CAS No.: 336-01-6
M. Wt: 382.07 g/mol
InChI Key: PAAIHHFXTDHQHM-UHFFFAOYSA-N
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Description

8H-Perfluorooct-1-ene: is a fluorinated organic compound with the molecular formula C8HF15 1-Octene, 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluoro- . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8H-Perfluorooct-1-ene can be synthesized through the reaction of perfluoroalkenes with ammonium hydroxide at atmospheric pressure. This method involves the use of organic solvents such as acetone to homogenize the reaction mixture . Another method involves the ozonation of perfluorooct-1-ene in Freon-113, which results in the formation of ozonides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with a purity of 95-97% .

Mechanism of Action

The mechanism of action of 8H-Perfluorooct-1-ene is primarily based on its high fluorine content, which imparts unique chemical properties. The fluorine atoms create a highly electronegative environment, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including substitution and oxidation .

Comparison with Similar Compounds

    Perfluorooctane: Another fluorinated compound with similar properties but different applications.

    Perfluorooctanoic acid: Known for its use in the production of fluoropolymers but has different reactivity and applications compared to 8H-Perfluorooct-1-ene.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in surface coatings, lubricants, and as a precursor for fluoropolymers .

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15/c9-1(2(10)11)4(14,15)6(18,19)8(22,23)7(20,21)5(16,17)3(12)13/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAIHHFXTDHQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208951
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-01-6
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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